Pentane, 1-(ethenylseleno)- Pentane, 1-(ethenylseleno)-
Brand Name: Vulcanchem
CAS No.: 499795-76-5
VCID: VC16876378
InChI: InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3
SMILES:
Molecular Formula: C7H14Se
Molecular Weight: 177.16 g/mol

Pentane, 1-(ethenylseleno)-

CAS No.: 499795-76-5

Cat. No.: VC16876378

Molecular Formula: C7H14Se

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Pentane, 1-(ethenylseleno)- - 499795-76-5

Specification

CAS No. 499795-76-5
Molecular Formula C7H14Se
Molecular Weight 177.16 g/mol
IUPAC Name 1-ethenylselanylpentane
Standard InChI InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3
Standard InChI Key NDWCQKCPUHAORJ-UHFFFAOYSA-N
Canonical SMILES CCCCC[Se]C=C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of pentane, 1-(ethenylseleno)- is C7H14Se, derived from the substitution of a hydrogen atom on the terminal carbon of pentane with an ethenylseleno group. This group consists of a selenium atom bonded to an ethenyl (vinyl) moiety (-CH=CH2). The IUPAC name follows from the parent alkane (pentane) and the substituent priority rules, with selenium’s higher atomic number dictating the suffix “-seleno” over “-thio” or other functional groups .

Hypothetical Structural Features:

  • Backbone: A linear pentane chain (CH3-CH2-CH2-CH2-CH2-).

  • Substituent: Ethenylseleno group (-Se-CH=CH2) at the first carbon.

  • Geometry: The selenium atom adopts a bent geometry (approximate bond angle: 100°) due to its lone pairs, analogous to thioethers .

Comparative Analysis with Sulfur Analog

The sulfur analog, pentane, 1-(ethylthio)- (C7H16S, PubChem CID 520245 ), serves as a critical reference. Key differences arise from selenium’s larger atomic radius (118 pm vs. sulfur’s 104 pm) and lower electronegativity (2.55 vs. 2.58), which influence bond lengths, polarizability, and reactivity:

PropertyPentane, 1-(Ethenylseleno)- (C7H14Se)Pentane, 1-(Ethylthio)- (C7H16S)
Molecular Weight (g/mol)177.14132.27
Bond Length (C-Se)~1.98 Å (estimated)C-S: ~1.81 Å
Dipole MomentHigher due to Se polarizability1.6–1.8 D

Synthesis Pathways and Reactivity

Hypothetical Synthesis Routes

While no documented synthesis of pentane, 1-(ethenylseleno)- exists, plausible routes draw from selenoether chemistry:

  • Nucleophilic Substitution:
    Reaction of 1-bromopentane with sodium selenide (Na2Se), followed by alkylation with vinyl bromide:
    CH3(CH2)4Br+Na2SeCH3(CH2)4SeNa+NaBr\text{CH}_3(\text{CH}_2)_4\text{Br} + \text{Na}_2\text{Se} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{SeNa} + \text{NaBr}
    CH3(CH2)4SeNa+CH2=CHBrCH3(CH2)4SeCH=CH2+NaBr\text{CH}_3(\text{CH}_2)_4\text{SeNa} + \text{CH}_2=\text{CHBr} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{Se}-\text{CH}=\text{CH}_2 + \text{NaBr}

  • Radical Addition:
    Selenium-centered radicals generated from diselenides could add to 1-pentene under UV initiation, though regioselectivity may favor anti-Markovnikov products .

Reactivity Profile

  • Oxidation: Likely susceptible to oxidation at selenium, forming selenoxides (R-Se(O)-R’) or selenones (R-Se(O2)-R’) under strong oxidizing conditions.

  • Thermal Stability: Selenoethers generally exhibit lower thermal stability than thioethers due to weaker C-Se bonds (bond dissociation energy ~245 kJ/mol vs. C-S ~272 kJ/mol) .

  • Coordination Chemistry: Potential to act as a ligand for transition metals (e.g., Pd, Pt), leveraging selenium’s soft Lewis basicity.

Physical and Chemical Properties (Estimated)

Physicochemical Properties

Extrapolated from thioether analogs and periodic trends:

PropertyEstimated ValueBasis of Estimation
Boiling Point120–130°CHigher than C7H16S (29.9°C )
Density1.1–1.3 g/cm³Increased due to Se’s atomic mass
Refractive Index~1.55Similar to organoselenium compounds
SolubilityLow in water; miscible with organicsHydrophobic backbone dominates

Spectroscopic Signatures

  • NMR:

    • ¹H NMR: Vinyl protons (δ 5.0–6.0 ppm), pentane chain (δ 0.8–1.5 ppm).

    • ⁷⁷Se NMR: δ ~200–300 ppm (typical for selenoethers).

  • IR: C-Se stretch ~550–600 cm⁻¹; C=C stretch ~1640 cm⁻¹.

Gaps in Knowledge and Future Research

  • Experimental Validation: Synthesis and characterization (NMR, X-ray crystallography) to confirm structure.

  • Thermodynamic Studies: Measurement of bond energies, phase transitions.

  • Applications Testing: Catalytic or materials performance in controlled settings.

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